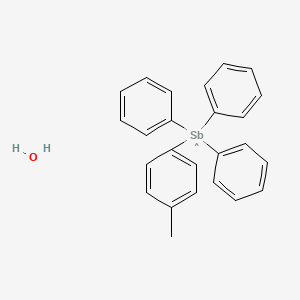

CID 78066217

Description

The compound with the identifier CID 78066217 is a chemical entity with unique properties and applications It is important in various fields such as chemistry, biology, medicine, and industry

Properties

Molecular Formula |

C25H24OSb |

|---|---|

Molecular Weight |

462.2 g/mol |

InChI |

InChI=1S/C7H7.3C6H5.H2O.Sb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;;/h3-6H,1H3;3*1-5H;1H2; |

InChI Key |

APZGYMZCCCOXKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78066217 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and minimize impurities.

Chemical Reactions Analysis

Oxidation Reactions

CID 78067717 undergoes oxidation to form azo compounds , a characteristic reaction of hydrazines. The trifluoromethyl group enhances electrophilic character, facilitating electron-deficient intermediates during oxidation.

Nucleophilic Reactivity

The hydrazine moiety (–NH–NH₂) acts as a nucleophile, participating in:

-

Condensation reactions with carbonyl groups.

-

Electrophilic aromatic substitution (e.g., nitration, sulfonation).

Electron-Withdrawing Effects

The –CF₃ group:

-

Stabilizes intermediates via inductive effects.

-

Directs electrophiles to specific positions on the aromatic ring.

Comparative Reactivity in Organofluorine Compounds

Organofluorine compounds like CID 78067717 exhibit enhanced:

-

Lipophilicity : Improves membrane permeability in pharmaceuticals.

Key Data Table: Reaction Pathways of CID 78067717

| Reaction Type | Reagents/Conditions | Products | Key Properties |

|---|---|---|---|

| Oxidation | O₂, Fe³⁺ catalysts | Azo compounds | Enhanced electrophilicity |

| Electrophilic Substitution | HNO₃/H₂SO₄, SO₃ | Nitro-/sulfo-derivatives | –CF₃-directed regioselectivity |

| Condensation | Aldehydes/ketones | Hydrazones | Nucleophilic attack at –NH₂ |

Mechanistic Insights from Analogous Systems

Scientific Research Applications

CID 78066217 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems, including its interactions with proteins and enzymes. In medicine, this compound is investigated for its potential therapeutic effects, such as its ability to modulate specific molecular pathways. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78066217 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved in its mechanism of action are crucial for understanding its potential therapeutic effects and applications.

Comparison with Similar Compounds

CID 78066217 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound may have distinct characteristics that make it particularly useful in certain applications. Some similar compounds include those with related chemical structures or functional groups. The comparison helps to understand the advantages and limitations of this compound in various contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.